molecular formula C19H23N3O3 B5908393 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide

3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide

Cat. No. B5908393
M. Wt: 341.4 g/mol
InChI Key: ZJJNLYJDTDDBFZ-XNTDXEJSSA-N
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Description

3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide, also known as AOA, is a synthetic compound that has been widely studied for its potential applications in scientific research. AOA belongs to a class of compounds known as acrylamides, which are commonly used in the production of polymers and as laboratory reagents. However, AOA has been found to have unique properties that make it a valuable tool for studying various biochemical and physiological processes.

Mechanism of Action

The mechanism of action of 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide is not fully understood, but it is believed to involve the covalent modification of specific amino acid residues on target proteins. This modification can alter the conformation and activity of the protein, leading to changes in cellular function. 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to selectively target certain proteins, making it a valuable tool for studying specific cellular processes.
Biochemical and Physiological Effects:
3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been found to have a number of biochemical and physiological effects, including the inhibition of proteasome activity, the induction of apoptosis, and the modulation of signaling pathways. 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to have anti-tumor effects in vitro and in vivo, making it a potential therapeutic agent for the treatment of cancer. However, further research is needed to fully understand the effects of 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide on cellular function and disease progression.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide in laboratory experiments is its selectivity for certain proteins. This allows researchers to study specific cellular processes without affecting other pathways or functions. Additionally, 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been found to be relatively stable and easy to work with, making it a valuable tool for studying protein-protein interactions and enzyme activity.
However, one limitation of 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide is its potential toxicity. 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been shown to induce apoptosis in certain cell types, and its effects on normal cells are not fully understood. Additionally, 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide is a relatively new compound, and its long-term effects on cellular function and disease progression are not yet known.

Future Directions

There are a number of future directions for research on 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide. One area of interest is the development of 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide derivatives that have improved selectivity and potency. Additionally, further studies are needed to fully understand the mechanism of action of 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide and its effects on cellular function. Finally, 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide may have potential therapeutic applications for the treatment of cancer and other diseases, and further research in this area is warranted.

Synthesis Methods

The synthesis of 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide involves several steps, including the reaction of 4-(2-amino-2-oxoethoxy)phenylboronic acid with 2-cyano-N-(2-methylcyclohexyl)acrylamide in the presence of a palladium catalyst. The resulting product is then purified through a series of chromatographic techniques to obtain pure 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide.

Scientific Research Applications

3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been used in a variety of scientific research applications, including studies of protein-protein interactions, enzyme activity, and cell signaling pathways. 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide has been found to inhibit the activity of certain enzymes, such as the proteasome and the ubiquitin ligase, which play important roles in the regulation of protein degradation and turnover. By inhibiting these enzymes, 3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)acrylamide can be used to study the effects of protein accumulation on cellular function and disease progression.

properties

IUPAC Name

(E)-3-[4-(2-amino-2-oxoethoxy)phenyl]-2-cyano-N-(2-methylcyclohexyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3/c1-13-4-2-3-5-17(13)22-19(24)15(11-20)10-14-6-8-16(9-7-14)25-12-18(21)23/h6-10,13,17H,2-5,12H2,1H3,(H2,21,23)(H,22,24)/b15-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJJNLYJDTDDBFZ-XNTDXEJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NC(=O)C(=CC2=CC=C(C=C2)OCC(=O)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1CCCCC1NC(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)N)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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